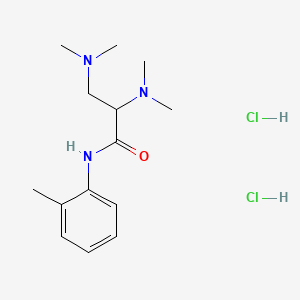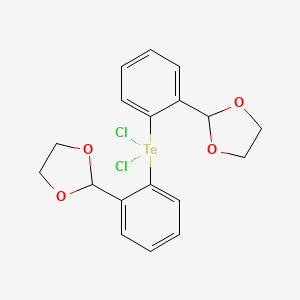
Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- typically involves the reaction of tellurium tetrachloride with o-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of organic solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium oxides, which are useful in various catalytic processes.
Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: Research has explored its potential as an antimicrobial agent due to the unique properties of tellurium.
Industry: It is used in the production of advanced materials, including semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- exerts its effects involves interactions with cellular components. In biological systems, it can interact with thiol groups in proteins, leading to the disruption of cellular functions. This interaction is crucial for its antimicrobial and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a significant role in its biological effects .
Comparison with Similar Compounds
Similar compounds to Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- include other organotellurium compounds such as:
- Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dibromo-
- Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)diiodo-
- Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)difluoro-
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique properties of Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- make it particularly useful in specific applications, such as its higher stability and reactivity compared to its bromine and iodine analogs .
Properties
CAS No. |
84438-48-2 |
|---|---|
Molecular Formula |
C18H18Cl2O4Te |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-[2-[dichloro-[2-(1,3-dioxolan-2-yl)phenyl]-λ4-tellanyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H18Cl2O4Te/c19-25(20,15-7-3-1-5-13(15)17-21-9-10-22-17)16-8-4-2-6-14(16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |
InChI Key |
KPCNIXLKZJZQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2[Te](C3=CC=CC=C3C4OCCO4)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



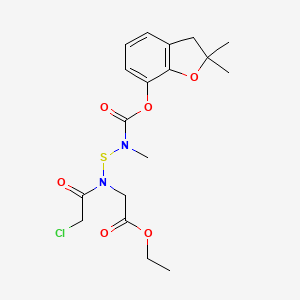

![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
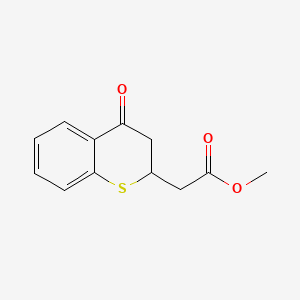
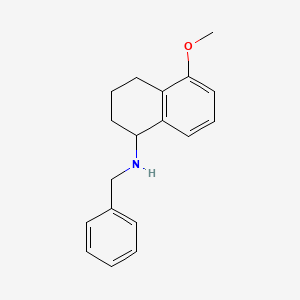
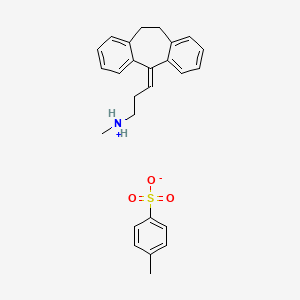
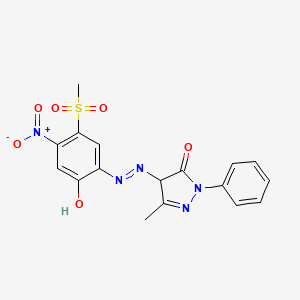
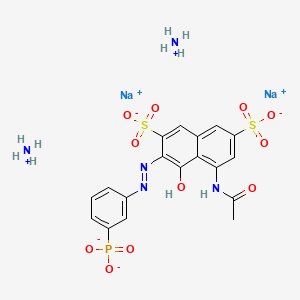
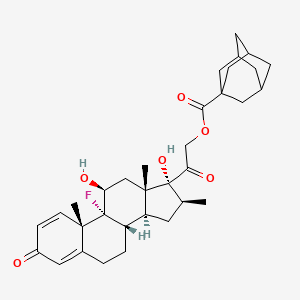

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)

